(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

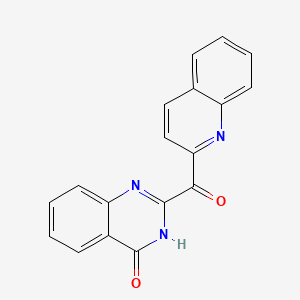

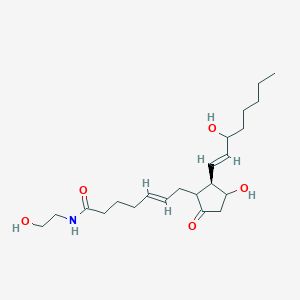

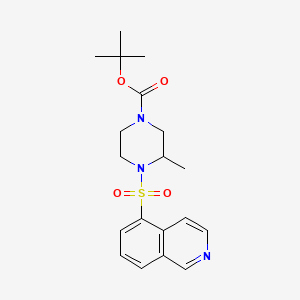

(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3, also known as (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3, is a useful research compound. Its molecular formula is C32H37N5O6 and its molecular weight is 587.677. The purity is usually 95%.

BenchChem offers high-quality (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Structure and Conformation

Research on compounds structurally related to (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 reveals insights into their molecular structures. For instance, the study of the molecule of ergotamine tartrate bis(ethanol) solvate highlights the conformational rigidity due to the partial double-bond character of the amide bond in similar compounds. This compound comprises substituted polycyclic systems connected by an amide linkage, exhibiting specific ring conformations and intramolecular hydrogen bonding (Pakhomova et al., 1995).

Synthesis and Chemical Properties

Studies on similar chemical structures have led to the development of various synthesis methods and an understanding of their chemical behaviors. For example, the synthesis of 9,11-secoestradiol and its derivatives from 17-acetoxyestradiol 3-methyl ether demonstrates significant antifertility activity, showcasing the potential of similar compounds in medicinal applications (Kole et al., 1975).

Another study discusses the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, including their reduced reactivity and proposed mechanisms involving cyclization, rearrangement, and ring expansion (Luo et al., 2005).

Potential Applications in Neuroscience

Secoergoline derivatives, closely related to the compound , have shown inhibitory activities against both GABA and glutamate uptake in rat brain homogenates. This suggests potential applications in modulating neurotransmitter systems, which could be relevant for neurological research and therapy (Héja et al., 2004).

Pharmaceutical Applications

Compounds with structural similarities to (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 may hold potential as pharmaceutical agents. The study on antibiotic SB22484, a complex of the aurodox group, demonstrates the potential of these compounds in developing new antibiotics, especially against specific bacterial strains (Ferrari et al., 1990).

特性

| { "Design of Synthesis Pathway": "The synthesis pathway of (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3' involves the conversion of starting materials into the final product through a series of reactions.", "Starting Materials": ["Ergotamine", "2-phenylacetaldehyde", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Lithium aluminum hydride", "Methanol", "Chloroform"], "Reaction": ["1. Ergotamine is reacted with 2-phenylacetaldehyde in the presence of sodium borohydride to form (5'α,10α)-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-aldehyde.", "2. The aldehyde is then reacted with methyl iodide in the presence of hydrochloric acid to form (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-methyliodide.", "3. The methyliodide is then reacted with lithium aluminum hydride in dry ether to reduce the iodide to a methyl group, forming (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-methanol.", "4. The methanol is then converted to the final product through a series of steps involving the use of sodium hydroxide and chloroform."] } | |

CAS番号 |

81149-12-4 |

分子式 |

C32H37N5O6 |

分子量 |

587.677 |

InChI |

InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |

InChIキー |

LFGNPVZUOHABSN-PZHANVKFSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |

同義語 |

8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv.; Benzo[f]quinoline, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv. (2R,4aR,10bR)-7-Amino-1,2,3,4,4a,5,6,10b-octahydro-4-methyl-N-[(2R,5S,10aS,10bS)-octahy |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

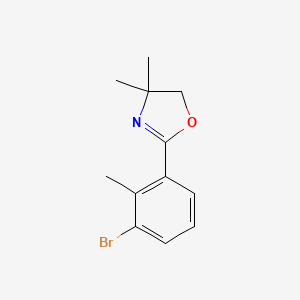

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

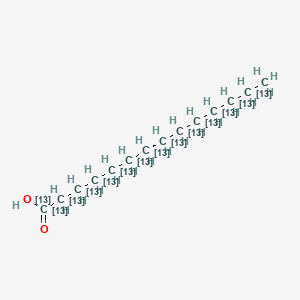

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)

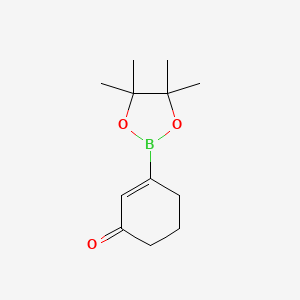

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)